2-(4-chlorophenyl)-6-piperidin-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione
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Overview
Description
2-(4-chlorophenyl)-6-piperidin-1-yl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione is a complex organic compound with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-6-piperidin-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione typically involves multi-step reactions. These reactions often start with simpler precursors and involve the formation of multiple rings and functional groups. Common synthetic routes include:
Cyclization Reactions: Formation of the tetracyclic core through cyclization of linear precursors.
Substitution Reactions: Introduction of the 4-chlorophenyl and piperidin-1-yl groups through nucleophilic substitution reactions.
Oxidation and Reduction: Adjusting the oxidation state of specific atoms to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This can include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Methods such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-6-piperidin-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Solvents: Common solvents include dichloromethane (DCM), ethanol, and water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-(4-chlorophenyl)-6-piperidin-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-6-piperidin-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction Pathways: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-oxa-9,11,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,12,14,16-hexaene
- 1-(4-fluorophenyl)-4-[(2S,8S)-2-phenyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-6-yl]butan-1-one
Uniqueness
2-(4-chlorophenyl)-6-piperidin-1-yl-5,7,9-triazatetracyclo[87003,8011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione is unique due to its specific combination of functional groups and tetracyclic structure
Properties
Molecular Formula |
C25H21ClN4O2 |
---|---|
Molecular Weight |
444.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-6-piperidin-1-yl-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione |
InChI |
InChI=1S/C25H21ClN4O2/c26-15-10-8-14(9-11-15)18-19-21(16-6-2-3-7-17(16)22(19)31)27-23-20(18)24(32)29-25(28-23)30-12-4-1-5-13-30/h2-3,6-11,18H,1,4-5,12-13H2,(H2,27,28,29,32) |
InChI Key |
ZIYOACVARVRGBS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C(C4=C(N3)C5=CC=CC=C5C4=O)C6=CC=C(C=C6)Cl)C(=O)N2 |
Origin of Product |
United States |
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